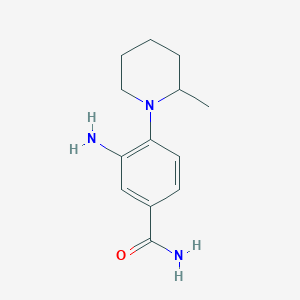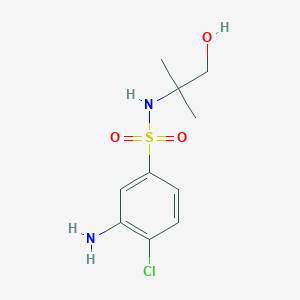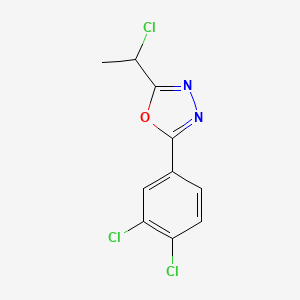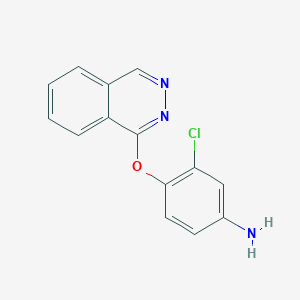
2-(Pyrimidin-2-yl)thiazole-5-carboxylic acid
Overview
Description
“2-(Pyrimidin-2-yl)thiazole-5-carboxylic acid” is a chemical compound with the molecular weight of 207.21 . It is used in the synthesis of various chemical compounds .
Synthesis Analysis
The synthesis of “this compound” involves several steps. For instance, a solution of ethyl 2-amino-4-methylthiazole-5-carboxylate and pyridine is reacted with substituted benzoylchlorides . The completion of the reaction is monitored by TLC .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code: 1S/C8H5N3O2S/c12-8(13)5-4-11-7(14-5)6-9-2-1-3-10-6/h1-4H, (H,12,13) .Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex and can vary based on the specific conditions and reactants used .Physical and Chemical Properties Analysis
“this compound” is a powder with a purity of 95%. It has a specific storage temperature and shipping temperature .Scientific Research Applications
Synthesis of Heterocyclic Compounds
2-(Pyrimidin-2-yl)thiazole-5-carboxylic acid and its derivatives are prominently used in the synthesis of various heterocyclic compounds. For example, methyl 2-amino-4-(2-methoxy-2-oxo-ethyl)thiazole-5-carboxylate, a derivative, has been transformed into pyrido-pyrimidinyl thiazole-carboxylates, contributing to the development of new organic compounds (Žugelj et al., 2009).
Biological Activities and Pharmacological Potential
These compounds have shown potential in biological activities, such as their use in the development of hypoglycemic agents. For instance, a derivative of this compound, ethyl 2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl-amino)thiazole-5-carboxylate, demonstrated significant efficacy as a dual-acting hypoglycemic agent (Song et al., 2011).
Development of CDK Inhibitors
This compound derivatives have been utilized in the development of cyclin-dependent kinase inhibitors, which are crucial in cancer therapy. The synthesis and structural analysis of these compounds have contributed significantly to the understanding of their biochemical and pharmacological properties (Wang et al., 2004).
Anti-Tumor Drug Development
The structure of dasatinib, an anti-tumor drug, inspired the synthesis of novel 2-amino-thiazole-5-carboxylic acid phenylamide derivatives. These compounds have shown considerable antiproliferative potency, indicating their potential in developing new anticancer therapies (Liu et al., 2011).
Synthesis of 5H-1,3,4-Thiadiazolo Pyrimidin-5-ones
The reaction involving 3-amino-6-methyl-2-thiouracil with carboxylic acid led to the synthesis of 2,7-disubstituted 5H-1,3,4-thiadiazolo pyrimidin-5-ones. This synthesis pathway highlights the compound's role in producing related chemical structures (Tsuji & Takenaka, 1982).
Cascade Reactions for Pyrimidine Derivatives
A versatile synthetic method has been developed for thieno-pyrimidine and benzofuro-pyrimidine derivatives, showcasing the compound's utility in creating diverse molecular structures through cascade reactions (Pokhodylo et al., 2015).
Structural Analysis in Crystallography
Imidazo-pyrimidin-2-yl-acetic acid and its thiazole analog were synthesized and characterized using X-ray crystallography. This research provides insights into the molecular interactions and structural properties of these compounds (Dylong et al., 2016).
Antibacterial and Antifungal Properties
Novel benzothiazole pyrimidine derivatives of this compound have shown significant in vitro antibacterial and antifungal activities, highlighting their potential in developing new antimicrobial agents (Maddila et al., 2016).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors, influencing cellular processes .
Mode of Action
It is likely that the compound interacts with its targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties would impact the bioavailability of the compound .
Result of Action
Similar compounds have been known to exert various effects at the molecular and cellular levels .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
2-(Pyrimidin-2-yl)thiazole-5-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been studied for its potential as a xanthine oxidase inhibitor, which is crucial in the metabolism of purines . The compound’s interaction with xanthine oxidase involves mixed-type inhibition, where it binds to the enzyme’s active site, preventing substrate binding . Additionally, it has shown potential in inhibiting collagen prolyl-4-hydroxylase, an enzyme involved in collagen synthesis .
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it inhibits the expression of collagen type I alpha 1 (COL1A1) protein in hepatic stellate cells, which is crucial in the context of anti-fibrotic activity . This inhibition leads to reduced collagen production and accumulation, impacting cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. As a xanthine oxidase inhibitor, it binds to the enzyme’s active site, blocking the catalytic activity and preventing the formation of uric acid . This inhibition is crucial in managing conditions like gout and hyperuricemia. Additionally, its inhibition of collagen prolyl-4-hydroxylase involves binding to the enzyme, reducing collagen synthesis and deposition .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound’s stability and degradation are essential factors in its long-term effects on cellular function. Studies have shown that it maintains its inhibitory activity over extended periods, making it a viable candidate for long-term therapeutic applications
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits xanthine oxidase and collagen prolyl-4-hydroxylase without causing significant adverse effects . At higher doses, potential toxic effects may arise, necessitating careful dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes like xanthine oxidase and collagen prolyl-4-hydroxylase, influencing metabolic flux and metabolite levels . These interactions are crucial in understanding its therapeutic potential and metabolic impact.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions affect its localization and accumulation, influencing its overall activity and function
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for optimizing its therapeutic applications and minimizing potential side effects.
Properties
IUPAC Name |
2-pyrimidin-2-yl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O2S/c12-8(13)5-4-11-7(14-5)6-9-2-1-3-10-6/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRXDMOYYUDZFCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C2=NC=C(S2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[Butyl(methyl)amino]methyl}-4-fluoroaniline](/img/structure/B1371049.png)



![Ethyl[(4-methylphenyl)(pyridin-3-yl)methyl]amine](/img/structure/B1371054.png)



![2-[2-(morpholin-4-yl)ethyl]-1H-1,3-benzodiazol-5-amine](/img/structure/B1371063.png)



![4-amino-N-[2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B1371068.png)

